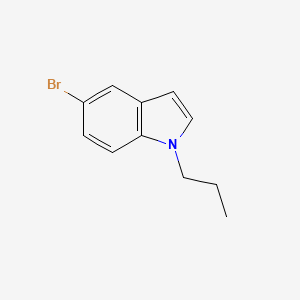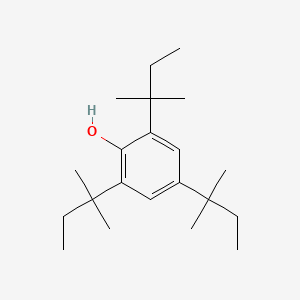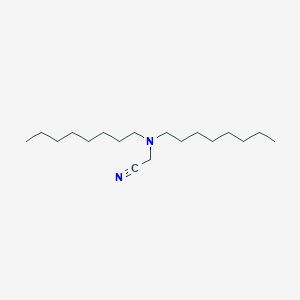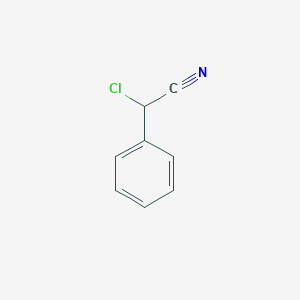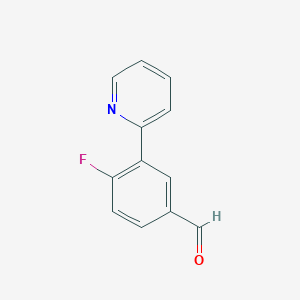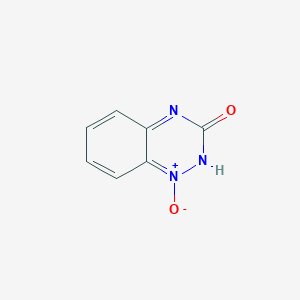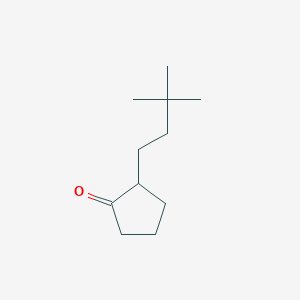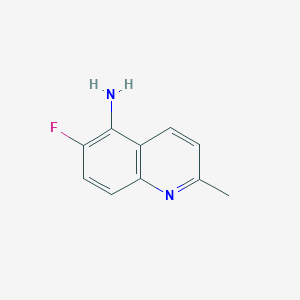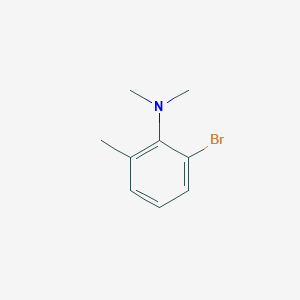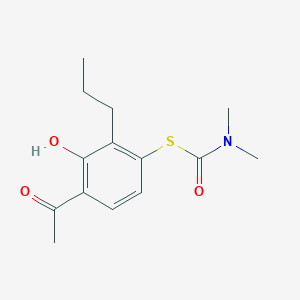
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate: is a synthetic organic compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol . This compound is characterized by the presence of an acetyl group, a hydroxy group, and a propyl group attached to a phenyl ring, along with a dimethylcarbamothioate moiety. It is known for its diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetyl-3-hydroxy-2-propylphenol and dimethylcarbamothioic chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and quality control measures ensures consistency in the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and biological activity .
Industry:
作用机制
The mechanism of action of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
- S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
- 4-Acetyl-3-hydroxy-2-propylphenyl (dimethylamino)methanethioate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the substituents attached to the phenyl ring or the carbamothioate moiety.
- Chemical Properties: Variations in chemical properties such as solubility, reactivity, and stability.
- Biological Activity: Differences in biological activity and potential therapeutic applications .
属性
分子式 |
C14H19NO3S |
|---|---|
分子量 |
281.37 g/mol |
IUPAC 名称 |
S-(4-acetyl-3-hydroxy-2-propylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C14H19NO3S/c1-5-6-11-12(19-14(18)15(3)4)8-7-10(9(2)16)13(11)17/h7-8,17H,5-6H2,1-4H3 |
InChI 键 |
TWNCYHSLYIINQX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


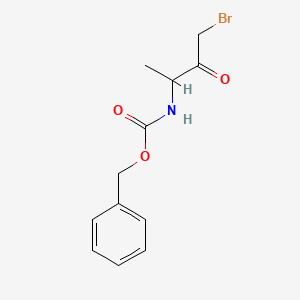
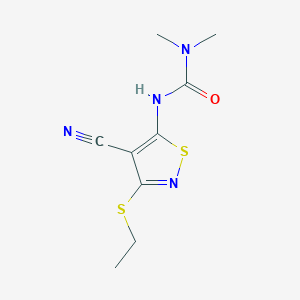
![6-Chloro-2,3-dihydro-2-oxo-benzo[b]thiophen](/img/structure/B8641927.png)
![5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE](/img/structure/B8641940.png)
